5-HT₃ Receptor Antagonism Potency: A ~100,000-Fold Difference from Clinical-Grade Antagonists
Denipride acts as an antagonist at the human 5-HT₃A receptor, but with exceptionally low potency. Its IC₅₀ values of 9,100 nM and 11,000 nM represent a ~88,000- to ~106,000-fold reduction in potency compared to the clinical reference antagonist ondansetron, which has an IC₅₀ of 0.103 nM (103 pM) [1][2]. This quantitative difference is so large that the compounds are not functionally interchangeable in any assay system sensitive to 5-HT₃ receptor activity [3].
| Evidence Dimension | Potency of 5-HT₃A receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9,100 nM and 11,000 nM |
| Comparator Or Baseline | Ondansetron: IC₅₀ = 0.103 nM (103 pM) |
| Quantified Difference | Denipride is ~88,000x to ~106,000x less potent |
| Conditions | Human 5-HT₃A receptor expressed in HEK293 cells; functional antagonist assay measuring reduction in acetylcholine-induced activity following a 30-minute preincubation. Ondansetron data is from a separate, standard binding assay for the compound. |
Why This Matters
This massive potency difference confirms that Denipride cannot be used as a standard 5-HT₃ antagonist for target validation or in vivo efficacy studies, and its procurement is only justified for research specifically investigating low-affinity ligand interactions.
- [1] BindingDB. (n.d.). BDBM50211195: Denipride Binding Data. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50211195 View Source
- [2] MedChemExpress. (n.d.). Ondansetron (GR 38032; SN 307). Product Information. Retrieved from https://www.medchemexpress.eu/Ondansetron.html View Source
- [3] BindingDB. (n.d.). BDBM50211199: Denipride Binding Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50211199 View Source
